

Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ald-Ph-amido-C2-nitrate	
Cat. No.:	B3102122	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC technology is documented by various chemical suppliers, a comprehensive, publicly available body of research detailing its specific mechanism of action, distinct signaling pathways, and quantitative biological data remains elusive. This guide synthesizes the available information on **Ald-Ph-amido-C2-nitrate**, contextualizes its role within ADC architecture, and extrapolates potential biological activities based on its structural components.

Introduction to Ald-Ph-amido-C2-nitrate

Ald-Ph-amido-C2-nitrate is a thiazolidine derivative designed for use in bioconjugation, specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component is critical, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. Ald-Ph-amido-C2-nitrate is categorized as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon lysosomal degradation of the entire antibody-linker-drug complex within the target cell.[3][4][5]

Chemical and Physical Properties:



Property	Value
CAS Number	141534-26-1
Molecular Formula	C10H10N2O5
Molecular Weight	238.20 g/mol
Solubility	Soluble in DMSO

Postulated Mechanism of Action

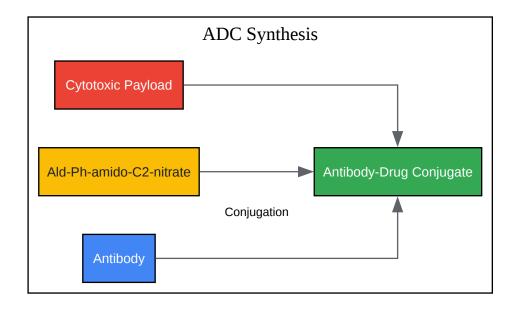
Detailed experimental studies elucidating the specific mechanism of action of **Ald-Ph-amido-C2-nitrate** are not readily available in published scientific literature. However, its function can be inferred from its role as an ADC linker and the chemical properties of its constituent parts.

Role as a Non-Cleavable ADC Linker

The primary function of **Ald-Ph-amido-C2-nitrate** is to covalently attach a cytotoxic drug to a monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions with available amino groups (e.g., lysine residues) via reductive amination. The other end of the molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via an endosome. The endosome fuses with a lysosome, where proteolytic degradation of the antibody occurs. Because the linker is non-cleavable, the payload is released with the linker and its amino acid attachment still intact. This complex is then expected to exert its cytotoxic effect.

A simplified workflow for the presumed use of **Ald-Ph-amido-C2-nitrate** in ADC synthesis is outlined below.





Click to download full resolution via product page

Caption: High-level workflow for ADC synthesis.

The Nitrate Moiety: A Potential Bioactive Component

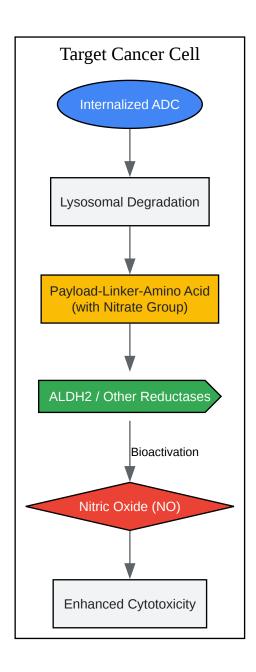
The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The bioactivation of organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).

It is plausible that upon release within the cancer cell, the nitrate group of the linker or its metabolites could be reduced to NO. This localized increase in NO could potentially contribute to the overall cytotoxicity of the ADC through various mechanisms, including:

- DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), which can cause DNA strand breaks and base modifications.
- Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved in cellular respiration and DNA repair.
- Induction of Apoptosis: NO can trigger programmed cell death through both caspasedependent and -independent pathways.



The potential signaling pathway involving the bioactivation of the nitrate group is depicted below.



Click to download full resolution via product page

Caption: Postulated intracellular bioactivation of the nitrate group.

Experimental Protocols



As no specific research papers detailing the use of **Ald-Ph-amido-C2-nitrate** were identified, this section provides a generalized, hypothetical protocol for evaluating the NO-donating potential of this linker, which would be a crucial step in validating the secondary mechanism of action proposed above.

In Vitro Nitric Oxide Release Assay

Objective: To determine if **Ald-Ph-amido-C2-nitrate** can release nitric oxide in the presence of a reducing agent or a relevant enzyme like ALDH2.

Materials:

- Ald-Ph-amido-C2-nitrate
- Recombinant human ALDH2 enzyme
- NAD+ (ALDH2 cofactor)
- Griess Reagent System (for colorimetric detection of nitrite, a stable oxidation product of NO)
- Phosphate-buffered saline (PBS)
- Nitrite standards

Procedure:

- Prepare a stock solution of Ald-Ph-amido-C2-nitrate in DMSO.
- In a 96-well plate, set up the following reaction mixtures:
 - Test: Ald-Ph-amido-C2-nitrate, ALDH2, NAD+ in PBS.
 - Control 1 (Enzyme-independent): Ald-Ph-amido-C2-nitrate in PBS (without ALDH2 and NAD+).
 - Control 2 (Substrate-independent): ALDH2 and NAD+ in PBS (without Ald-Ph-amido-C2-nitrate).
 - Blank: PBS.



- Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).
- Following incubation, add the components of the Griess Reagent System to each well according to the manufacturer's instructions.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the amount of nitrite produced by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Quantitative Data

A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the biological activity of **Ald-Ph-amido-C2-nitrate**, such as IC₅₀ values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly dependent on the specific antibody and cytotoxic payload used in the final ADC construct.

Conclusion and Future Directions

Ald-Ph-amido-C2-nitrate is commercially available as a non-cleavable ADC linker. While its primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action. Future research should focus on experimentally validating this NO-donating capability and elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs constructed with this linker. Such studies would provide valuable insights for the rational design of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the field of drug development are encouraged to conduct and publish studies that would generate the quantitative data and detailed experimental protocols currently lacking for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Thiazolidine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Amido | whatman (沃特曼) [fluoroprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3102122#ald-ph-amido-c2-nitrate-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com